molecular formula C21H15FO3 B2492023 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one CAS No. 845667-80-3

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No.: B2492023
CAS No.: 845667-80-3
M. Wt: 334.346
InChI Key: WISWHJHKWUSMHM-UHFFFAOYSA-N
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Description

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a complex organic compound that features a benzofuran moiety fused with a cyclopenta[g]chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one apart from similar compounds is its unique structural combination of a benzofuran and a cyclopenta[g]chromenone moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO3/c1-11-15-9-14(22)5-6-18(15)25-21(11)17-10-20(23)24-19-8-13-4-2-3-12(13)7-16(17)19/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWHJHKWUSMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C3=CC(=O)OC4=C3C=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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